1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride
Description
1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride is a synthetic compound featuring a piperazine core substituted with a 1-ethylimidazol-2-yl group at the 4-position. The propan-1-one chain is linked to a 4-methoxyphenyl moiety, and the hydrochloride salt enhances its aqueous solubility.
Properties
IUPAC Name |
1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2.ClH/c1-3-21-11-10-20-19(21)23-14-12-22(13-15-23)18(24)9-6-16-4-7-17(25-2)8-5-16;/h4-5,7-8,10-11H,3,6,9,12-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMWZUPKQZRGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)CCC3=CC=C(C=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride is a synthetic compound with a complex structure that includes an imidazole ring, a piperazine moiety, and a phenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and oncology.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 366.89 g/mol. The structural components suggest possible interactions with various biological targets, including receptors and enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly those involving serotonin and dopamine. The imidazole and piperazine rings are known to influence these pathways, potentially leading to neuropharmacological effects such as anxiolytic or antidepressant activities.
Biological Activity Overview
Research on similar compounds suggests that this compound may exhibit the following biological activities:
- Anticancer Activity : Preliminary studies indicate selective cytotoxicity against certain cancer cell lines, suggesting potential as an anticancer agent. For instance, compounds with similar structures have shown effectiveness against breast cancer and leukemia cell lines .
- Neuropharmacological Effects : The compound's interaction with dopamine receptors may provide insights into its potential use in treating disorders like schizophrenia or depression. Structure–activity relationship (SAR) studies have revealed that modifications in the piperazine core can enhance receptor selectivity .
Anticancer Activity
A study examining various derivatives of imidazole and piperazine highlighted the effectiveness of related compounds against cancer cell lines. For example, derivatives showed IC50 values ranging from 200 nM to 500 nM against breast cancer cells, indicating significant potency .
Neuropharmacological Studies
In research focused on dopamine receptor interactions, compounds structurally similar to this compound demonstrated selective agonist activity at D3 receptors while being inactive at D2 receptors. This selectivity is crucial for minimizing side effects associated with antipsychotic medications .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (nM) | Selectivity |
|---|---|---|---|
| Compound A | Anticancer | 250 | High |
| Compound B | D3 Agonist | 278 | Selective |
| Compound C | Neuroprotective | 300 | Moderate |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Moieties
Imidazole Derivatives :
The target compound’s 1-ethylimidazol-2-yl group differs from analogs like 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one (), which lacks the ethyl substituent and piperazine linker. The ethyl group may enhance lipophilicity and metabolic stability compared to unsubstituted imidazoles . Additionally, the 2-position substitution on the imidazole (vs. 1-position in ’s compound) could alter electronic interactions with target proteins.- Piperazine Linkers: Piperazine is a common pharmacophore for improving solubility and acting as a spacer. In the target compound, the piperazine connects the imidazole and propanone groups, whereas in 1-(4-(4-aminophenyl)piperazin-1-yl)ethanone (), the piperazine is linked to an aminophenyl group. The substitution pattern (imidazole vs. aniline) may influence receptor selectivity and binding kinetics .
Aryl and Propanone Modifications
- 4-Methoxyphenyl vs. In ’s m2, an aminophenyl group attached to piperazine suggests divergent targeting (e.g., kinase inhibition vs. serotonin receptor modulation) .
Comparative Data Table
Key Research Findings and Implications
- Structural Insights : X-ray crystallography tools like the CCP4 suite () could resolve the target compound’s conformation, aiding in SAR studies. The hydrochloride salt likely stabilizes ionic interactions in biological systems .
- Functional Divergence : The 4-methoxyphenyl group may confer improved bioavailability over phenyl analogs, while the ethylimidazole substitution could reduce first-pass metabolism compared to smaller alkyl groups .
- Synthetic Challenges : Low yields in ’s m2 underscore the need for optimized coupling conditions (e.g., ligand selection, solvent systems) for the target compound .
Q & A
Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction conditions be optimized?
The synthesis of this compound likely involves multi-step reactions, leveraging the reactivity of imidazole and piperazine moieties. A plausible route includes:
- Step 1 : Coupling of 1-ethyl-1H-imidazole-2-carboxylic acid with piperazine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Step 2 : Alkylation of the piperazine intermediate with 3-(4-methoxyphenyl)propan-1-one under basic conditions (e.g., K₂CO₃ in acetonitrile).
- Optimization : Employ statistical design of experiments (DoE) to screen parameters like temperature, solvent polarity, and stoichiometry, reducing trial-and-error approaches . Monitor reaction progress via TLC or HPLC-MS.
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm connectivity of the imidazole, piperazine, and methoxyphenyl groups. DEPT-135 can differentiate CH₃/CH₂ groups in the ethyl and propanone moieties.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in methanol/water) and analyze using CCP4 suite programs for structure refinement .
- HPLC-PDA : Assess purity (>95%) with a C18 column (acetonitrile/water gradient).
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Photostability : Expose solid and solution phases to UV-Vis light (ICH Q1B guidelines), analyzing degradation via HPLC.
- Hygroscopicity : Store samples in desiccators with controlled humidity (e.g., 25°C/60% RH) and monitor mass changes over time .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacophore and receptor-binding interactions?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., serotonin or histamine receptors). Focus on hydrogen bonding with the imidazole N-atoms and hydrophobic interactions with the methoxyphenyl group.
- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and binding free energies (MM-PBSA/GBSA) .
- QSAR Modeling : Corrogate experimental IC₅₀ values with descriptors like logP, polar surface area, and H-bond acceptors/donors.
Q. What experimental strategies are effective for investigating metabolic pathways in vitro?
- Liver Microsome Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Quench reactions at intervals (0, 15, 30, 60 min) and analyze metabolites via UPLC-QTOF-MS.
- CYP Enzyme Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. Calculate IC₅₀ values to assess drug-drug interaction risks .
- Reactive Metabolite Trapping : Add glutathione (GSH) to microsomal incubations to detect electrophilic intermediates (e.g., iminium ions).
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Assay Validation : Cross-validate results in orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
- Membrane Permeability : Measure passive diffusion (PAMPA) and active transport (Caco-2 cells) to account for bioavailability differences.
- Protein Binding : Use equilibrium dialysis to determine free fraction in plasma; correct IC₅₀ values for unbound concentration .
Q. What advanced crystallographic techniques can characterize polymorphic forms?
- PXRD : Compare experimental powder patterns with simulated data from single-crystal structures to identify polymorphs.
- Variable-Temperature XRD : Analyze thermal expansion coefficients and phase transitions.
- Co-crystallization Screens : Use high-throughput robotics to screen >100 solvent/salt conditions, optimizing for desired crystal packing .
Methodological Considerations
- Safety Protocols : Handle the compound in a fume hood with nitrile gloves and PPE. Avoid inhalation; use sealed containers for waste disposal .
- Data Reproducibility : Document reaction conditions (e.g., humidity, light exposure) and instrument calibration status. Share raw data (NMR FIDs, crystallographic .cif files) in supplementary materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
